molecular formula C22H24NP B13807312 [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine

[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine

Cat. No.: B13807312
M. Wt: 333.4 g/mol
InChI Key: RFZQRSJJXVNEJW-IBGZPJMESA-N
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Description

[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine is a tertiary phosphine compound with the molecular formula C22H24NP and a molecular weight of 333.41 g/mol . This compound is known for its unique structure, which includes an ethyl group, a phenylethyl group, and two phenyl groups attached to a phosphorus atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine typically involves the reaction of chlorophosphines with Grignard reagents . The process begins with the preparation of the Grignard reagent, which is then reacted with the corresponding chlorophosphine to form the desired phosphine compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of tertiary phosphines, including this compound, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have diverse applications in catalysis and material science.

Scientific Research Applications

[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

    Diphenylphosphine: Contains two phenyl groups and is used in similar applications.

    Ethylphosphine: A simpler phosphine with an ethyl group.

Uniqueness

[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine is unique due to its chiral center and the presence of both ethyl and phenylethyl groups. This structural diversity allows for greater flexibility in its applications and the formation of more complex and selective metal-ligand interactions .

Properties

Molecular Formula

C22H24NP

Molecular Weight

333.4 g/mol

IUPAC Name

(1S)-N-diphenylphosphanyl-N-ethyl-1-phenylethanamine

InChI

InChI=1S/C22H24NP/c1-3-23(19(2)20-13-7-4-8-14-20)24(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3/t19-/m0/s1

InChI Key

RFZQRSJJXVNEJW-IBGZPJMESA-N

Isomeric SMILES

CCN([C@@H](C)C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN(C(C)C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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